molecular formula C17H17N5O B2987400 N-(cyclopropylmethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2034591-00-7

N-(cyclopropylmethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2987400
M. Wt: 307.357
InChI Key: SXSZOMBZFUHOBP-UHFFFAOYSA-N
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Description

The compound “N-(cyclopropylmethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a cyclopropyl group, a phenyl group, a pyrrole ring, and a triazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Pyrrole is a five-membered aromatic ring with one nitrogen atom . Triazole is a five-membered ring containing two carbon atoms and three nitrogen atoms. The phenyl group is a six-membered carbon ring, and the cyclopropyl group is a three-membered carbon ring .


Chemical Reactions Analysis

Pyrrole-containing compounds are known to participate in various chemical reactions. For example, they can undergo electrophilic substitution reactions similar to other aromatic compounds . They can also participate in multicomponent reactions, which are a type of reaction where three or more reactants combine to form a product .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. In general, pyrrole is a colorless volatile liquid . It’s polar due to the nitrogen atom, and it’s aromatic, meaning it has a stable ring of resonance bonds .

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

One study involved the synthesis and evaluation of novel pyrazolopyrimidines derivatives, demonstrating anticancer and anti-5-lipoxygenase activities, suggesting potential use in treating cancer and inflammatory diseases (Rahmouni et al., 2016). These compounds were tested for their cytotoxicity against HCT-116 and MCF-7 cancer cell lines, and for their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammation.

Antimicrobial Applications

Another study focused on the synthesis of 3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives and their antibacterial and antifungal activities. This research highlights the antimicrobial potential of triazole and thiadiazole derivatives, suggesting that similar compounds could be developed for antimicrobial purposes (Patel & Patel, 2015).

Enzyme Inhibition for Drug Discovery

Compounds containing pyrrole, 1,2,4-triazole, and indole derivatives have been synthesized and evaluated for their potential to inhibit enzymes such as kinases of anaplastic lymphoma, cyclooxygenase-2, and lanosterol-14-α-demethylase, offering a route for the discovery of new drugs (Hotsulia, 2019). These findings suggest that similar triazole-containing compounds could be explored for their therapeutic potential in targeting specific enzymes related to diseases.

Structural and Physical Property Studies

Research into the crystal structure and physical properties of similar compounds can provide valuable insights into their potential applications in material science and medicinal chemistry. For instance, studies on crystal structures offer clues to the stability, reactivity, and interaction mechanisms of these compounds, which are crucial for designing drugs with optimal efficacy and minimal side effects (Anuradha et al., 2014).

Safety And Hazards

The safety and hazards of this compound would depend on its exact structure and properties. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and ingestion .

Future Directions

Pyrrole-containing compounds have been the subject of much research due to their wide range of biological activities. Future research could explore the synthesis of new pyrrole derivatives and their potential applications .

properties

IUPAC Name

N-(cyclopropylmethyl)-1-phenyl-5-pyrrol-1-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c23-16(18-12-13-8-9-13)15-17(21-10-4-5-11-21)22(20-19-15)14-6-2-1-3-7-14/h1-7,10-11,13H,8-9,12H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSZOMBZFUHOBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclopropylmethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

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